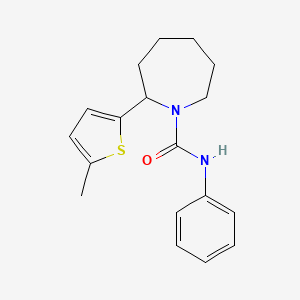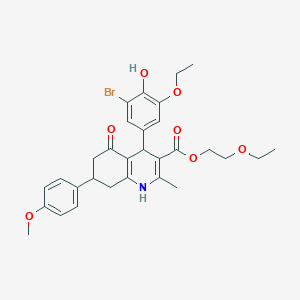![molecular formula C24H19N3O3S B5060849 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various inflammatory and oxidative stress-related markers. Additionally, the compound has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity in animal models, indicating its safety for use in lab experiments. However, one limitation of using the compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo experiments.
Future Directions
For research include further investigation of the mechanism of action and optimization of the compound for increased efficacy.
Synthesis Methods
The synthesis of 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one involves the reaction of 4-propoxyaniline with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3H-benzo[f]chromen-3-one in the presence of potassium carbonate to yield the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. The compound has been tested in vitro and in vivo on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting cancer cell growth. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
2-[5-(4-propoxyanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-2-13-29-17-10-8-16(9-11-17)25-24-27-26-22(31-24)20-14-19-18-6-4-3-5-15(18)7-12-21(19)30-23(20)28/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKNIDJSODYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)

![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5060859.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)
